Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid
Description
Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a trifluoromethyl (-CF₃) substituent at the 5-position, and a carboxylic acid moiety at the 3-position. The cis configuration indicates spatial arrangement between substituents on the piperidine ring, which is critical for molecular interactions in pharmaceutical contexts. This compound is likely utilized as a synthetic intermediate or bioactive molecule due to its functional groups, which balance lipophilicity, metabolic stability, and electronic properties .
Properties
Molecular Formula |
C15H16F3NO4 |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
(3R,5S)-1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12+/m1/s1 |
InChI Key |
RCMPMDCOBDJAAE-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of the Piperidine Ring
A patent-derived method outlines a multi-step synthesis starting from methyl 5-(trifluoromethyl)piperidine-3-carboxylate. The process involves:
-
Cbz Protection : Treatment with benzyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the benzyloxycarbonyl group at the piperidine nitrogen.
-
Ester Hydrolysis : Basic hydrolysis of the methyl ester using aqueous sodium hydroxide in methanol/water to yield the carboxylic acid.
Critical parameters include:
Stereochemical Control
The cis configuration is achieved through diastereoselective crystallization or chromatographic separation of intermediates. For example, transesterification of methyl 5-(trifluoromethyl)piperidine-3-carboxylate with benzyl chloroformate produces a mixture of cis and trans isomers, which are separated via silica gel chromatography using hexane/ethyl acetate (7:3).
Catalytic Asymmetric Synthesis
Recent advances leverage chiral catalysts to directly access the cis isomer. A stereoconvergent strategy using a palladium catalyst (e.g., C2 ) in formic acid/triethylamine (5:2) achieves >99% enantiomeric excess (ee) and >99:1 cis:trans ratio. Key features:
-
Catalyst Loading : 1 mol % C2 suffices for full conversion within 1–6 hours.
-
Solvent System : Chlorobenzene enhances stereoselectivity by stabilizing transition states.
Industrial-Scale Production
Scalable methods prioritize cost efficiency and minimal purification steps:
Continuous Flow Synthesis
A patent describes a continuous flow process for analogous piperidine derivatives:
-
Reactor Design : Tubular reactors with precise temperature control (40–60°C).
-
Automated Quenching : Inline neutralization of excess base post-hydrolysis.
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Yield | 85–92% |
| Purity | ≥98% (HPLC) |
Green Chemistry Considerations
-
Solvent Recycling : Methanol and dichloromethane are recovered via distillation.
-
Waste Reduction : Chromium-based oxidants are replaced with catalytic hydrogen peroxide.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Spectroscopic Methods
Chiral Analysis
Chiral stationary phase HPLC (Chiralpak IA) confirms enantiopurity:
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The benzyloxycarbonyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups can be modified through various chemical reactions, including oxidation, reduction, and substitution.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its biological activity. Studies have indicated that compounds with similar structures often exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
The compound is explored for its therapeutic properties, particularly as a precursor for drug development. Its unique structural features may confer distinct pharmacological profiles, making it an interesting candidate for further investigation in drug discovery .
Industry
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomerism: Compared to 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid (), which places the -CF₃ group at the 3-position, the target compound’s 5-position -CF₃ alters electronic distribution.
- Trifluoromethyl vs. Phenyl Groups: 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS 885274-99-7, ) substitutes -CF₃ with a phenyl ring.
Protecting Group Variations
- Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc): The Cbz group in the target compound () is more labile under hydrogenolytic conditions than the Boc group in analogs like 1-(tert-butoxycarbonyl)-3-(4-methylbenzyl)piperidine-3-carboxylic acid (CAS 887344-23-2, ). This makes the target compound more suitable for transient protection in stepwise syntheses, whereas Boc-protected analogs offer stability under acidic conditions .
Stereochemical Considerations
- Cis Configuration :
The cis arrangement of substituents in the target compound contrasts with stereoisomers like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (). Cis configurations can enforce specific conformations, influencing binding to enantioselective targets (e.g., enzymes or receptors) .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
*Estimated based on structural similarity.
The target compound’s higher molecular weight compared to Boc-protected analogs (e.g., 303.35 in ) may reduce aqueous solubility. However, the -CF₃ group could enhance lipid solubility, favoring blood-brain barrier penetration in CNS-targeted therapies .
Metabolic Stability
The -CF₃ group resists metabolic degradation, as seen in tovorafenib (), a kinase inhibitor with a trifluoromethylpyridine moiety. This suggests the target compound may exhibit prolonged half-life compared to non-fluorinated analogs .
Biological Activity
Cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid is a synthetic compound with notable biological activities, particularly in pharmacology. This article reviews its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C15H16F3NO4
- Molecular Weight : 331.29 g/mol
- Structural Components :
- Piperidine Ring : Provides a basic framework for biological activity.
- Benzyloxycarbonyl Group : Enhances stability and solubility.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, potentially affecting interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring.
- Introduction of the trifluoromethyl group.
- Addition of the benzyloxycarbonyl moiety.
Specific reaction conditions such as temperature and solvents are crucial for optimizing yield and purity.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Compounds with similar structures have shown moderate antimicrobial properties. The unique trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial membranes.
Anticancer Potential
Research indicates that piperidine derivatives often exhibit anticancer activity. For example, related compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .
The mechanism of action is likely related to the compound's ability to interact with specific molecular targets within cells. The benzyloxycarbonyl group may facilitate binding to target proteins, while the trifluoromethyl group could influence pharmacokinetic properties, enhancing bioavailability and efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Benzyloxycarbonyl-piperidine-3-carboxylic acid | Benzyloxycarbonyl group | Moderate antimicrobial | Lacks trifluoromethyl |
| 5-Trifluoromethyl-piperidine-3-carboxylic acid | Trifluoromethyl group | High cytotoxicity | No benzyloxy protection |
| This compound | Both groups present | Enhanced activity potential | Unique combination enhances biological profile |
This compound stands out due to its dual functional groups, which may synergistically enhance its biological activity compared to similar compounds lacking either feature .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study explored piperidine derivatives' effects on FaDu hypopharyngeal tumor cells, demonstrating that compounds with structural similarities to this compound could induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .
- Antiviral Activity : Research on related piperidine derivatives has shown promising antiviral effects against various viruses, suggesting that this compound may also be effective against viral pathogens .
Q & A
Q. Key Considerations :
- Stereochemistry : Ensure cis-configuration via chiral auxiliaries or asymmetric catalysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective for isolating intermediates .
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
Methodology :
- ¹H/¹³C NMR : Confirm the cis-configuration via coupling constants (e.g., axial-equatorial proton interactions) and trifluoromethyl splitting patterns. Compare with analogs like Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (δ ~4.5–5.5 ppm for Cbz protons) .
- IR Spectroscopy : Identify carbonyl stretches (Cbz: ~1700 cm⁻¹; carboxylic acid: ~2500–3000 cm⁻¹ broad O-H stretch).
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~362.3 g/mol for C₁₅H₁₆F₃NO₄) .
Q. Data Interpretation :
- Contradictions : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with literature data for similar piperidine derivatives .
Advanced: How can researchers resolve contradictions in spectral data when confirming the cis configuration?
Answer:
Analytical Strategies :
Nuclear Overhauser Effect (NOE) : Detect spatial proximity between the Cbz group and trifluoromethyl protons to confirm cis geometry.
X-ray Crystallography : Definitive confirmation via crystal structure analysis, though challenging due to hygroscopicity (store under inert gas) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for cis vs. trans isomers.
Case Study :
In Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate, NOE correlations between Cbz and adjacent substituents validated the configuration .
Advanced: What stability considerations are critical under varying pH conditions?
Answer:
Stability Profile :
- Acidic Conditions : The Cbz group is susceptible to cleavage via hydrogenolysis (use Pd/C, H₂) or strong acids (e.g., TFA). Avoid prolonged exposure to pH < 3 .
- Basic Conditions : Carboxylic acid deprotonation (pKa ~2–3) may alter solubility but does not degrade the core structure.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
